2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a carboxylic acid group
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have shown inhibitory activity against xanthine oxidase (XO), a key enzyme involved in purine metabolism .
Mode of Action
Benzotriazole derivatives are known to form diverse non-covalent interactions with their targets, including π–π stacking interactions and hydrogen bonds . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby influencing the biological response.
Biochemical Pathways
If we consider the inhibitory activity of some benzotriazole derivatives against xanthine oxidase, it can be inferred that the purine metabolism pathway could be affected . Inhibition of xanthine oxidase can prevent the conversion of hypoxanthine and xanthine to uric acid, potentially impacting the levels of uric acid in the body.
Result of Action
Benzotriazole derivatives have been reported to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The specific effects would depend on the particular targets and pathways influenced by the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This reaction proceeds through diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient or as a precursor for drug development.
Industry: It is used in the production of corrosion inhibitors, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: Similar in structure but lacks the carboxylic acid group.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different substituents.
Uniqueness
2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid is unique due to the presence of both the benzotriazole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1312556-55-0 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.